2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzoic acid methyl ester
Description
2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzoic acid methyl ester is a triazole-containing benzoic acid derivative. Its structure features a 1,2,4-triazole ring substituted with a phenyl group at position 4 and an ethyl chain linking the triazole to a methoxy-substituted benzoic acid methyl ester moiety.
Properties
IUPAC Name |
methyl 2-methoxy-6-[2-(4-phenyl-1,2,4-triazol-3-yl)ethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-16-10-6-7-14(18(16)19(23)25-2)11-12-17-21-20-13-22(17)15-8-4-3-5-9-15/h3-10,13H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIQEHLWKHXBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCC2=NN=CN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising anticancer activity . They are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been associated with anticancer activity, suggesting they may influence pathways related to cell growth and proliferation .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Biological Activity
2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzoic acid methyl ester (commonly referred to as the compound) is a synthetic derivative of benzoic acid that incorporates a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H19N3O3
- CAS Number : 365542-62-7
- Molecular Weight : 333.37 g/mol
The presence of the triazole ring is significant as it is known for its role in enhancing biological activity through various mechanisms.
Research indicates that compounds containing triazole structures can interact with various biological targets, including enzymes and receptors involved in disease processes. The specific mechanisms through which this compound exerts its effects include:
- Inhibition of Bromodomains : Similar compounds have been shown to inhibit bromodomains, which are protein domains that recognize acetylated lysines on histones and non-histone proteins. This inhibition can lead to altered gene expression profiles associated with cancer progression .
- Antioxidant Activity : The compound may exhibit antioxidant properties, thereby reducing oxidative stress in cells. This is particularly relevant in cancer therapy where oxidative stress plays a dual role .
- Anti-inflammatory Effects : Triazole-containing compounds have been reported to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Bromodomain Inhibition | Potent inhibition of BRD4 and CREBBP | |
| Antioxidant Activity | Reduction in oxidative stress | |
| Anti-inflammatory | Decreased inflammation markers |
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to the compound :
- Bromodomain Inhibitors : A study highlighted that triazole derivatives effectively inhibit bromodomains involved in various cancers. The specific inhibition of BRD4 was noted to alter the transcriptional landscape of cancer cells, leading to reduced proliferation .
- Cell Viability Studies : In vitro assays demonstrated that compounds with similar structures significantly reduced cell viability in cancer cell lines by inducing apoptosis and cell cycle arrest .
- Inflammation Models : In animal models of inflammation, similar triazole compounds showed a marked reduction in pro-inflammatory cytokines, indicating their potential use as anti-inflammatory agents .
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity : Research indicates that derivatives of triazole compounds exhibit antifungal properties. The presence of the triazole ring in this compound suggests potential efficacy against various fungal pathogens. Studies have shown that triazoles can inhibit ergosterol synthesis, a critical component of fungal cell membranes .
Anti-inflammatory Properties : The compound's structure may also contribute to anti-inflammatory effects. Triazole-containing compounds have been reported to modulate inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .
Anticancer Research : There is growing interest in the anticancer properties of triazole derivatives. Some studies suggest that compounds similar to 2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzoic acid methyl ester may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
Agricultural Applications
Pesticide Development : The compound's antifungal properties make it a candidate for use in agricultural pesticides. Triazole derivatives are commonly used in crop protection products due to their ability to control fungal diseases in plants .
Plant Growth Regulation : Some studies have explored the use of triazole compounds as growth regulators in plants. These compounds can influence plant metabolism and growth patterns, potentially leading to increased crop yields under certain conditions .
Material Science Applications
Polymer Chemistry : The unique chemical structure of this compound allows it to be incorporated into polymer matrices. Research indicates that such incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for various industrial applications .
Case Studies
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of 1,2,4-triazole derivatives with substitutions on the triazole ring and ester-linked aromatic systems. Key structural analogues include:
Key Observations :
- Substituent Effects : Replacing the phenyl group with cyclohexyl (as in ) increases molecular weight and may enhance lipophilicity. Conversely, thiophene or pyridine substitutions () introduce heteroatoms that alter electronic properties and binding interactions.
- Linker Modifications : Ethyl chains (target compound) vs. vinyl or thioether linkers () influence conformational flexibility and steric bulk.
Physicochemical Properties
- Melting Points : Triazole derivatives with rigid structures (e.g., compound 5n in , melting point 199–202°C) exhibit higher melting points compared to flexible analogues (e.g., compound 5m, 147–149°C). The target compound’s melting point is unreported but likely influenced by its ethyl linker and ester group.
Q & A
Basic: What are the critical steps for synthesizing 2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzoic acid methyl ester?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Triazole core formation : Reaction of substituted benzaldehydes with aminotriazole derivatives under reflux conditions in ethanol with glacial acetic acid as a catalyst .
- Esterification : Coupling of the triazole intermediate with a methoxy-substituted benzoic acid derivative, often using methylating agents under controlled temperature and solvent conditions .
- Purification : Column chromatography or recrystallization to isolate the final product, followed by characterization via NMR and HPLC .
Advanced: How can reaction conditions be optimized to enhance synthesis yield and purity?
Answer:
Optimization strategies include:
- Temperature control : Maintaining precise reflux temperatures (e.g., 45–80°C) during triazole formation to minimize side reactions .
- Solvent selection : Using polar aprotic solvents (e.g., DMF) for esterification to improve solubility and reaction efficiency .
- Catalyst screening : Testing acidic or basic catalysts (e.g., acetic acid, pyridine) to accelerate coupling reactions .
- Real-time monitoring : Employing TLC or HPLC to track reaction progress and adjust parameters dynamically .
Basic: What spectroscopic and chromatographic methods are used for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and esterification success .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and monitor degradation products .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., 341.4 g/mol for related analogs) and fragmentation patterns .
Advanced: How should researchers resolve contradictions in reported biological activity data for triazole derivatives?
Answer:
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., methoxy vs. trifluoroethoxy groups) on antimicrobial or antifungal activity .
- Dose-response validation : Replicate assays under standardized conditions (e.g., MIC values for antimicrobial testing) to rule out variability .
- Target-specific assays : Use enzyme inhibition studies (e.g., AMPK activation) to isolate mechanisms and reduce off-target noise .
Methodological: What experimental designs are recommended for evaluating antimicrobial potential?
Answer:
- In vitro assays :
- Agar diffusion : Measure zone of inhibition against Gram-positive/negative bacteria and fungi .
- Broth microdilution : Determine minimum inhibitory concentrations (MICs) .
- In vivo models : Use murine infection models to assess efficacy and toxicity, with pharmacokinetic profiling (e.g., bioavailability, half-life) .
- Control groups : Include standard antibiotics (e.g., fluconazole) and vehicle controls to validate results .
Advanced: How do substituent variations (e.g., methoxy, phenyl) influence pharmacological activity?
Answer:
- Methoxy groups : Enhance lipophilicity and membrane permeability, critical for CNS-targeted activity .
- Phenyl-triazole motifs : Improve binding to cytochrome P450 enzymes or kinase targets, modulating anticancer or antifungal effects .
- Electron-withdrawing groups (e.g., trifluoroethoxy) : Increase metabolic stability but may reduce solubility .
Methodological: How can in vitro and in vivo data be integrated to predict clinical efficacy?
Answer:
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Correlate plasma concentration-time profiles (AUC, ) with efficacy metrics (e.g., tumor growth inhibition) .
- Toxicogenomics : Screen for hepatotoxicity or cardiotoxicity markers using gene expression arrays .
- Meta-analysis : Compare data across structurally similar compounds (e.g., triazole-thiazole hybrids) to identify trends .
Basic: What are the best practices for storing this compound to ensure stability?
Answer:
- Storage conditions : Keep in airtight containers at –20°C, protected from light and humidity to prevent hydrolysis of the ester group .
- Stability monitoring : Perform periodic HPLC analysis to detect degradation (e.g., free benzoic acid formation) .
- Handling precautions : Use desiccants and inert atmospheres (e.g., nitrogen) during weighing and aliquoting .
Advanced: What computational methods support the design of derivatives with improved bioactivity?
Answer:
- Molecular docking : Predict binding affinities to targets like CYP51 (antifungal) or EGFR (anticancer) using AutoDock or Schrödinger .
- QSAR modeling : Relate substituent electronic parameters (e.g., Hammett constants) to activity trends .
- ADMET prediction : Use tools like SwissADME to optimize solubility, permeability, and toxicity profiles .
Methodological: How should researchers address conflicting data in solubility and bioavailability studies?
Answer:
- Standardized protocols : Adopt USP/Ph. Eur. guidelines for solubility testing (e.g., shake-flask method) .
- Formulation screening : Test co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance aqueous solubility .
- Comparative analysis : Cross-validate results with analogs (e.g., methyl vs. ethyl esters) to identify structural determinants of bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
